Momelotinib-d2 -

Momelotinib-d2

Catalog Number: EVT-12540055
CAS Number:
Molecular Formula: C23H22N6O2
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Momelotinib-d2 is a deuterated derivative of momelotinib, a small-molecule inhibitor primarily targeting Janus kinase 1 and Janus kinase 2. It has emerged as a significant therapeutic option for patients with myelofibrosis, particularly those suffering from anemia. Momelotinib exerts its effects by inhibiting key signaling pathways involved in iron metabolism and erythropoiesis, improving hemoglobin levels and reducing transfusion dependence in affected patients .

Source

Momelotinib was developed by the pharmaceutical company Gilead Sciences and has undergone various clinical trials to evaluate its efficacy and safety in treating myelofibrosis . The introduction of the deuterated form, momelotinib-d2, aims to enhance the pharmacokinetic profile of the original compound, potentially leading to improved therapeutic outcomes.

Classification

Momelotinib-d2 is classified as an antineoplastic agent due to its application in treating cancers such as myelofibrosis. It functions primarily as a kinase inhibitor, specifically targeting Janus kinases and activin receptor-like kinase 2, which play crucial roles in hematopoiesis and iron regulation .

Synthesis Analysis

Methods

The synthesis of momelotinib-d2 involves deuteration of the original momelotinib compound. Deuteration is a process where hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This modification can enhance the stability and metabolic properties of the drug.

Technical Details

The synthetic pathway typically includes:

  • Starting Materials: The synthesis begins with the parent compound momelotinib.
  • Deuteration Reaction: This may involve using deuterated solvents or reagents under controlled conditions to ensure selective incorporation of deuterium without altering the drug's core structure.
  • Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate momelotinib-d2 from by-products and unreacted materials.
Molecular Structure Analysis

Structure

Momelotinib-d2 retains the core structure of momelotinib but features deuterium substitutions at specific positions on the molecule. The molecular formula remains similar, but the presence of deuterium alters some physical properties.

Data

  • Molecular Weight: The molecular weight of momelotinib-d2 is slightly increased due to the incorporation of deuterium.
  • Chemical Formula: The chemical formula can be represented as C_{12}H_{14}D_{2}N_{4}O_{3}S (assuming two hydrogen atoms are replaced by deuterium).
Chemical Reactions Analysis

Reactions

Momelotinib-d2 participates in several biochemical reactions related to its mechanism of action:

  • Inhibition of Janus Kinases: It competes with ATP for binding at the active site of Janus kinases.
  • Impact on Iron Metabolism: By inhibiting activin receptor-like kinase 2, it reduces hepcidin production, leading to increased iron availability for erythropoiesis.

Technical Details

The inhibition constants (IC50 values) for momelotinib-d2 against Janus kinases are expected to be similar to those of momelotinib due to structural similarities. These values illustrate its potency in blocking kinase activity essential for disease progression in myelofibrosis .

Mechanism of Action

Process

Momelotinib-d2 functions by:

  • Inhibiting Janus Kinases: This leads to decreased signaling through pathways that promote inflammation and cell proliferation.
  • Modulating Hepcidin Levels: By inhibiting activin receptor-like kinase 2, it reduces hepcidin expression in the liver, enhancing iron mobilization from stores .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on formulation.

Chemical Properties

  • Stability: Enhanced stability due to deuteration may result in a longer half-life compared to non-deuterated forms.
  • Reactivity: Retains reactivity similar to momelotinib but may exhibit altered kinetics due to isotopic substitution.

Relevant Data or Analyses

Studies indicate that deuterated compounds often show improved pharmacokinetic profiles, potentially leading to better therapeutic efficacy and reduced side effects .

Applications

Scientific Uses

Momelotinib-d2 is primarily investigated for its application in treating myelofibrosis, particularly in patients with anemia. Its unique mechanism allows it not only to target cancerous cells but also to address associated hematological complications effectively. Ongoing research continues to explore its potential benefits in other hematological malignancies and conditions characterized by dysregulated iron metabolism .

Properties

Product Name

Momelotinib-d2

IUPAC Name

N-[cyano(dideuterio)methyl]-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide

Molecular Formula

C23H22N6O2

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2

InChI Key

ZVHNDZWQTBEVRY-XUWBISKJSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Isomeric SMILES

[2H]C([2H])(C#N)NC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.